Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-

Description

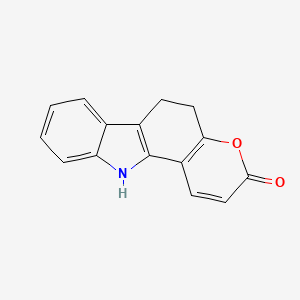

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes both pyrano and carbazole moieties, making it an interesting subject for research in organic chemistry and materials science.

Properties

CAS No. |

127040-35-1 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

6,11-dihydro-5H-pyrano[3,2-a]carbazol-3-one |

InChI |

InChI=1S/C15H11NO2/c17-14-8-6-11-13(18-14)7-5-10-9-3-1-2-4-12(9)16-15(10)11/h1-4,6,8,16H,5,7H2 |

InChI Key |

ILULASBVOKAMLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Multi-Component One-Pot Reactions under Microwave Irradiation

A highly efficient and green synthetic approach involves a one-pot three-component coupling reaction using 4-hydroxycarbazole or 2-hydroxycarbazole, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. This method typically proceeds rapidly (around 5 minutes) with good to excellent yields (66–89%) of pyrano[3,2-a]carbazole derivatives. The reaction is monitored by thin-layer chromatography (TLC), and the products are isolated by simple filtration and washing with ethanol. This approach is notable for its operational simplicity, short reaction time, and environmentally benign conditions without the need for metal catalysts or harsh reagents.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Another sophisticated method involves the palladium-catalyzed construction of the carbazole core followed by annulation to form the pyrano ring. For example, the synthesis of pyrano[3,2-a]carbazole alkaloids uses a palladium-catalyzed route to prepare key carbazole intermediates, which are then subjected to annulation with appropriate building blocks. This method allows for precise control over substitution patterns and stereochemistry, enabling the synthesis of complex natural product analogs such as isogirinimbine and mahanimbicine. The palladium-catalyzed reactions typically require ligands like rac-BINAP and bases such as cesium carbonate, with reaction times extending to several hours at reflux temperatures.

Acid-Catalyzed Cyclization Using Lewis Acids and Phosphorus Oxychloride

Acid-mediated cyclization methods employ Lewis acids such as zinc chloride combined with phosphorus oxychloride to promote the formation of the pyrano ring from hydroxycarbazole derivatives and cinnamic acid or related substrates. This approach often involves oxidative cyclization steps using dimethyl sulfoxide (DMSO) and iodine as a catalyst to yield 2-substituted pyrano[2,3-a]carbazol-4(11H)-ones. The reaction conditions are mild, and the products are characterized by IR, NMR, and mass spectrometry.

Green Chemistry Approach Using Glycerol as Solvent

A green synthetic route reported involves the use of glycerol as a solvent medium for the synthesis of pyrano[2,3-b]carbazol-2-amine derivatives, which are structurally related to pyrano[3,2-a]carbazol-3(5H)-one. The reaction proceeds by first forming a cyano-olefin intermediate from benzaldehyde and (phenylsulfonyl)acetonitrile at 80 °C, followed by addition of 4-hydroxycarbazole. The product precipitates out upon addition of warm water, allowing easy isolation by filtration. The glycerol solvent can be recovered and reused, enhancing the sustainability of the process.

Oxidative Cyclization and Domino Aldol-Type Reactions

Other methods include domino aldol-type reactions combined with 6π-electrocyclization and iron-mediated oxidative cyclization to construct the fused pyrano-carbazole framework. These methods often involve multi-step sequences but provide access to diverse substitution patterns and functional groups on the pyrano ring. Palladium-catalyzed intramolecular C–O and C–C cross-coupling reactions have also been employed to achieve ring closure efficiently.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted one-pot reaction | 4-hydroxycarbazole, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine, microwave (360 W) | ~5 min | 66–89 | Fast, green, simple, high yield | Requires microwave reactor |

| Pd-catalyzed annulation | Pd(OAc)2, rac-BINAP, Cs2CO3, toluene, reflux | 13–16 h | Up to 100 | High selectivity, complex targets | Long reaction time, expensive catalyst |

| Acid-catalyzed cyclization | ZnCl2, POCl3, DMSO, iodine | Several hours | Moderate to high | Mild conditions, good control | Multi-step, requires careful handling |

| Glycerol solvent green synthesis | Benzaldehyde, (phenylsulfonyl)acetonitrile, glycerol, 80 °C | Several hours | High | Environmentally friendly, recyclable solvent | Limited substrate scope |

| Domino aldol/oxidative cyclization | Iron salts, palladium catalysts, various bases | Variable | Moderate to high | Diverse substitution, novel routes | Complex reaction setup |

Chemical Reactions Analysis

Types of Reactions

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that Pyrano(3,2-a)carbazol-3(5H)-one exhibits significant anticancer properties. Studies have shown that it induces apoptosis (programmed cell death) and inhibits tubulin polymerization, which are crucial mechanisms in cancer treatment. Its structural characteristics facilitate interactions with biological targets, making it a promising candidate for drug development against various cancers.

2. Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer potential, this compound has been associated with anti-inflammatory and antimicrobial activities. These properties make it a subject of interest for developing new therapeutic agents that can address inflammation-related diseases and infections.

Biological Interaction Studies

Studies on the interactions between Pyrano(3,2-a)carbazol-3(5H)-one and biological macromolecules are crucial for understanding its pharmacological profile. Research has focused on:

- Binding Affinity : Investigating how well the compound binds to target proteins involved in cancer pathways.

- Mechanistic Studies : Understanding the biochemical pathways through which the compound exerts its effects can help optimize its use in therapeutic contexts.

Mechanism of Action

The mechanism by which Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 10,15-Dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole

- 6,11-Dihydro-5H-diindolo[2,3-a:2’,3’-c]carbazole

Uniqueness

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- stands out due to its unique fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a subject of study in photochemistry.

Biological Activity

Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro- is a significant compound in medicinal chemistry, recognized for its diverse biological activities, particularly in oncology. This article delves into the compound's structure, synthesis, and biological effects, supported by relevant research findings and data.

Structural Characteristics

The molecular formula of Pyrano(3,2-a)carbazol-3(5H)-one is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure comprises a pyrano ring fused to a carbazole backbone, which is pivotal for its biological interactions and therapeutic potential .

Synthesis Methods

Several synthetic routes have been developed for Pyrano(3,2-a)carbazol-3(5H)-one. Common methods include:

- Microwave-assisted synthesis : This method enhances reaction efficiency and yields.

- Chemical transformations : Various reactions such as oxidation and reduction can modify the compound for improved efficacy .

Anticancer Properties

Pyrano(3,2-a)carbazol-3(5H)-one has shown promising anticancer properties through several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Tubulin Polymerization Inhibition : It disrupts microtubule formation, which is crucial for cancer cell division .

Case Studies

- In vitro Studies : Research demonstrated that Pyrano(3,2-a)carbazol-3(5H)-one inhibited the proliferation of various cancer cell lines. For instance:

- Mechanistic Insights : The compound's mechanism involves downregulation of cyclin D1 levels and inhibition of the STAT3 signaling pathway, which is often overactive in cancers .

Additional Biological Activities

Beyond its anticancer effects, Pyrano(3,2-a)carbazol-3(5H)-one exhibits:

- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation markers.

- Antimicrobial Effects : Some derivatives have demonstrated activity against various pathogens .

Comparative Analysis with Related Compounds

Pyrano(3,2-a)carbazol-3(5H)-one shares structural similarities with other carbazole derivatives known for their biological activities. Below is a comparative table highlighting some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mahanimbine | Carbazole derivative | Strong anti-inflammatory properties |

| Murrayamine | Carbazole derivative | Neuroprotective effects |

| Isogirinimbine | Carbazole derivative | Cytotoxicity against cancer cells |

| Furo[3,2-c]carbazole | Furo derivative | Different reactivity profile |

Pyrano(3,2-a)carbazol-3(5H)-one stands out due to its specific structural fusion that influences its reactivity and biological activity compared to these similar compounds .

Q & A

Q. Advanced Research Focus

- Palladium Catalysis : Enables cross-coupling for prenylated derivatives (e.g., pyrayafolines) with >40% yields via Suzuki-Miyaura reactions .

- Iron Catalysis : Iron(III)-mediated oxidative cyclization achieves enantioselective synthesis of natural alkaloids (e.g., girinimbine) .

- Copper Additives : Enhance annulation efficiency in multi-component reactions (e.g., pyrano[2,3-a]carbazoles) .

How do biogenetic considerations inform synthetic routes?

Advanced Research Focus

Biomimetic synthesis mimics natural pathways:

- Key Intermediate : 2-hydroxy-6-methylcarbazole serves as a precursor for alkaloids like murrayamine-J and isomurrayazoline .

- Oxidative Coupling : Enzymatic or chemical oxidation of carbazole-terpenoid hybrids generates macrocyclic pyranocarbazolones .

What strategies enable asymmetric synthesis of pyranocarbazolones?

Q. Advanced Research Focus

- Chiral Epoxidation : Asymmetric epoxidation of allylic alcohols (e.g., girinimbine) using Salen-Mn(III) catalysts yields enantiopure diols .

- Resolution Techniques : Enzymatic resolution or chiral chromatography separates racemic mixtures of dihydroxy derivatives .

- Chiral Auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) control stereochemistry during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.